2-amino-2-(3-methylphenyl)acetic Acid

Description

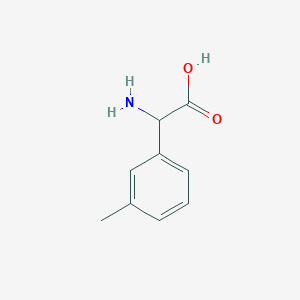

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSUJXIQPCPYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405636 | |

| Record name | amino(3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187979-43-7, 53519-82-7 | |

| Record name | amino(3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(3-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Aldehyde Selection : 3-Methylbenzaldehyde serves as the starting material, providing the aryl backbone.

-

Cyanide Source : Potassium cyanide (KCN) or sodium cyanide (NaCN) introduces the nitrile group.

-

Ammonium Chloride : Acts as the nitrogen source for amino group formation.

-

Hydrolysis : Acidic or basic conditions convert the nitrile to a carboxylic acid.

A typical protocol involves dissolving 3-methylbenzaldehyde (10 mmol) in a mixture of aqueous NH₄Cl (20 mmol) and KCN (12 mmol) at 0–5°C. After stirring for 24 hours, the aminonitrile intermediate is isolated and hydrolyzed using 6 M HCl at reflux for 6 hours.

Table 1: Strecker Synthesis Parameters

| Parameter | Condition/Value |

|---|---|

| Aldehyde | 3-Methylbenzaldehyde |

| Cyanide Source | KCN |

| Temperature | 0–5°C (formation), 100°C (hydrolysis) |

| Yield | 65–70% (crude) |

| Purity | 85–90% after recrystallization |

Challenges and Optimizations

-

Stereochemical Control : The classical Strecker method produces racemic mixtures. Enantiomeric excess (ee) requires post-synthesis resolution.

-

Cyanide Toxicity : Substituting KCN with acetone cyanohydrin improves safety but reduces yield by 10–15%.

-

Hydrolysis Efficiency : Prolonged reflux (>8 hours) risks decarboxylation, necessitating precise timing.

Resolution-Based Synthesis via Tartaric Acid

Adapted from a patented method for 2-amino-2-(p-hydroxyphenyl)acetic acid, this approach resolves racemic mixtures using chiral auxiliaries like L-(+)-tartaric acid.

Stepwise Procedure

-

Acetonitrile Formation :

-

3-Methylbenzaldehyde reacts with NaHSO₃, NH₄Cl, and NH₄OH to form a bisulfite adduct.

-

Treatment with NaCN yields DL-2-amino-2-(3-methylphenyl)acetonitrile.

-

-

Chiral Resolution :

-

The racemic acetonitrile is combined with L-(+)-tartaric acid in ethanol, precipitating the D-(-)-enantiomer as a hemitartrate salt.

-

-

Hydrolysis :

Table 2: Resolution Method Performance

| Parameter | Condition/Value |

|---|---|

| Resolution Agent | L-(+)-Tartaric Acid |

| Solvent | Ethanol |

| ee Achieved | 98–99% |

| Overall Yield | 45–50% (four steps) |

Industrial Scalability

-

Cost Considerations : Tartaric acid resolution is cost-prohibitive for large-scale production due to reagent expenses and multi-step purification.

-

Alternative Resolving Agents : Di-p-toluoyl-D-tartaric acid offers higher selectivity but requires anhydrous conditions.

Reductive Amination of α-Keto Acids

Although less documented for this specific compound, reductive amination of 3-methylphenylpyruvic acid presents a viable alternative.

Reaction Protocol

Table 3: Reductive Amination Efficiency

| Parameter | Condition/Value |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 50 psi H₂ |

| Yield | 55–60% |

| Byproducts | <5% over-reduced amines |

Hydrolytic Methods from Nitrile Precursors

Direct hydrolysis of 2-amino-2-(3-methylphenyl)acetonitrile bypasses resolution steps but faces selectivity challenges.

Acidic vs. Basic Hydrolysis

-

Acidic Conditions (HCl) : Achieves 80–85% conversion but promotes racemization (ee drops to 70–75%).

-

Basic Conditions (NaOH) : Faster hydrolysis (4 hours) but degrades the aryl ring at elevated temperatures.

Emerging Techniques: Asymmetric Catalysis

Recent advances in chiral catalysts enable enantioselective synthesis without resolution.

Chemical Reactions Analysis

Types of Reactions: Amino(3-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or nitric acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Nitro-3-methylphenylacetic acid.

Reduction: 3-methylphenylethanol.

Substitution: Halogenated derivatives like 3-chloro- or 3-bromo-methylphenylacetic acid.

Scientific Research Applications

Chemistry

2-Amino-2-(3-methylphenyl)acetic acid serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various reactions, including:

- Substitution Reactions : The amino group allows for nucleophilic substitution, facilitating the synthesis of derivatives.

- Coupling Reactions : It can be employed in peptide synthesis and other coupling reactions to form larger biomolecules.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form substituted products |

| Coupling | Forms peptide bonds with other amino acids |

Biology

In biological research, this compound has been investigated for its role in various biochemical pathways. Notable applications include:

- Receptor Modulation : It has been shown to modulate vanilloid receptors, which are involved in pain perception and inflammatory responses.

- Neuroprotection : Studies indicate that it enhances neuroprotection in cellular models exposed to neurotoxic agents by modulating glutamate levels.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anti-inflammatory Effects : Research suggests it may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.

- Anticancer Activity : Case studies have shown that structurally related compounds can inhibit cell proliferation in cancer models, indicating potential anticancer applications.

| Therapeutic Area | Observations |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation |

| Anticancer | Inhibits proliferation of cancer cells |

Neuroprotective Study

A study highlighted that this compound enhances neuroprotection in neuronal cultures exposed to glutamate toxicity. This effect was attributed to its ability to regulate glutamate levels, reducing excitotoxicity.

Anticancer Research

Another research project evaluated the effects of structurally similar compounds on human pancreatic tumor cells (MIA PaCa-2). Results indicated significant inhibition of cell growth and increased apoptosis markers, suggesting that this compound may share similar anticancer properties.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural characteristics allow it to participate in various chemical reactions essential for producing active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of amino(3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylglycine Derivatives

The structural analogs of 2-amino-2-(3-methylphenyl)acetic acid differ in substituent type, position, and functional groups, which influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The 3-methyl group in the target compound mildly donates electrons via hyperconjugation, slightly reducing the acidity of the carboxylic acid group compared to unsubstituted phenylglycine.

- Chlorine substituents (e.g., 3,4-dichloro analog) withdraw electrons, increasing acidity (pKa ~1.5–2.5) and enhancing reactivity in nucleophilic reactions .

- Methoxy groups (e.g., 2,3-dimethoxy analog) donate electrons via resonance, lowering solubility in aqueous media but improving binding to metal ions in coordination complexes .

Ortho-substituted analogs (e.g., 2,3-dimethyl) face steric hindrance, which may reduce reaction rates in esterification or amidation .

Salt Forms and Solubility: Hydrochloride salts (e.g., 2-amino-2-(4-methylphenyl)acetic acid HCl) generally exhibit higher water solubility than free acids, making them preferable in pharmaceutical formulations .

Biological Activity

2-Amino-2-(3-methylphenyl)acetic acid, also known as (2S)-2-amino-2-(3-methylphenyl)acetic acid, is an amino acid derivative with notable biological activities. Its unique structural features, including an amino group and a carboxylic acid group, alongside a phenyl ring substituted with a methyl group at the meta position, contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Structural Features : Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and a meta-substituted phenyl ring.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Neuroprotective Effects :

- Studies suggest that this compound may have neuroprotective properties, potentially influencing neurotransmitter systems and impacting mood and cognitive functions.

-

Anticancer Potential :

- Similar compounds have shown promise in anticancer research, where they were tested against various cancer cell lines. The compound's ability to modulate receptor activity related to pain perception and inflammation suggests potential applications in cancer therapies.

-

Receptor Interaction :

- Interaction studies demonstrate that this compound can influence signaling pathways related to neurotransmission and inflammation, particularly through its effects on vanilloid receptors.

The mechanism of action for this compound is primarily linked to its interactions with various biological targets:

- Receptor Modulation : This compound has been shown to modulate the activity of vanilloid receptors, which play a crucial role in pain perception and inflammatory responses.

- Cell Cycle Influence : In vitro studies indicate that derivatives of similar compounds can induce cell cycle arrest in cancer cells, suggesting that this compound may also exhibit similar antiproliferative effects by interfering with tubulin polymerization and promoting apoptosis through intrinsic pathways .

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotective Study :

- Research indicated that this compound could enhance neuroprotection in cellular models exposed to neurotoxic agents. This effect was attributed to its ability to modulate glutamate levels in neuronal cultures.

-

Anticancer Research :

- A study evaluated the anticancer effects of structurally related compounds against human pancreatic tumor cells (MIA PaCa-2). Results showed significant inhibition of cell proliferation, correlating with increased apoptosis markers such as annexin-V staining.

Synthesis Methods

Several methods for synthesizing this compound have been reported, allowing for the customization of its properties based on starting materials and reaction conditions:

- Synthetic Route A : Involves the reaction of appropriate precursors under controlled conditions to yield high-purity product.

- Synthetic Route B : Utilizes catalytic methods for more efficient synthesis with reduced by-products.

Q & A

Q. Q1. What are the established synthetic routes for 2-amino-2-(3-methylphenyl)acetic acid, and how can its purity be validated?

A1. A common method involves the hydantoin intermediate pathway , adapted from similar α-amino acid derivatives (e.g., 2-amino-2-(2'-hydroxynaphthalen-1'-yl)acetic acid) . Key steps include:

Condensation : Reacting 3-methylbenzaldehyde with hydantoin under basic conditions to form a hydantoin intermediate.

Hydrolysis : Refluxing the intermediate with aqueous NaOH to yield the free acid.

Purification : Recrystallization or column chromatography to achieve >95% purity (validated via HPLC or NMR).

Validation :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time to a reference standard.

- NMR : Confirm the presence of characteristic peaks (e.g., aromatic protons at δ 7.2–7.4 ppm, carboxylic acid proton at δ 12–13 ppm) .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields for this compound under varying catalytic conditions?

A2. Yield optimization requires systematic parameter testing:

- Catalysts : Compare bases like KOH (85% yield) vs. Et3N (70% yield) in the hydrolysis step .

- Temperature : Reflux at 100°C vs. room-temperature stirring (higher temperatures accelerate hydrolysis but may degrade sensitive intermediates).

- Solvent Systems : Polar aprotic solvents (e.g., THF) improve solubility of intermediates compared to DMF .

Data-Driven Approach : - Use a Design of Experiments (DoE) framework to analyze interactions between variables (e.g., pH, temperature).

- Monitor side products via LC-MS to identify degradation pathways.

Structural and Spectroscopic Analysis

Q. Q3. What advanced spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?

A3.

- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity (e.g., linking the amino group to the phenyl ring) .

- X-ray Crystallography : Resolve absolute configuration if chiral centers are present (e.g., R/S enantiomers).

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm<sup>−1</sup>) and amine N-H bends (~1600 cm<sup>−1</sup>) .

Handling Data Contradictions

Q. Q4. How should researchers address discrepancies in reported melting points or spectral data for this compound?

A4.

Source Evaluation : Prioritize peer-reviewed studies over vendor catalogs (e.g., PubChem vs. commercial databases excluded per user guidelines).

Experimental Replication : Reproduce synthesis and characterization under controlled conditions.

Contextual Factors :

- Polymorphism : Different crystalline forms may alter melting points.

- Hydration/Solvation : Anhydrous vs. hydrated forms affect spectral data .

Applications in Drug Development

Q. Q5. What role does this compound play as a building block in medicinal chemistry?

A5.

- Peptide Mimetics : The aryl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs .

- Structure-Activity Relationship (SAR) Studies : Modify the 3-methylphenyl group to probe receptor binding (e.g., substituting halogens for metabolic stability) .

Case Study : Analogues like 2-amino-2-(4-bromo-3-fluorophenyl)acetic acid (CAS EN300-1842357) are used in kinase inhibitor development .

Safety and Handling Protocols

Q. Q6. What safety precautions are critical when handling this compound in laboratory settings?

A6.

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (amines and carboxylic acids may irritate mucous membranes) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Analytical Method Development

Q. Q7. How can researchers develop a robust HPLC method for quantifying trace impurities in this compound?

A7.

- Column Selection : Use a reversed-phase C18 column (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Gradient elution with 0.1% TFA in water (A) and acetonitrile (B).

- Detection : UV at 210 nm for carboxylic acids and amines .

Validation Parameters : - Linearity : R<sup>2</sup> > 0.99 over 0.1–100 µg/mL.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.